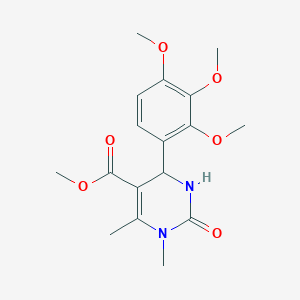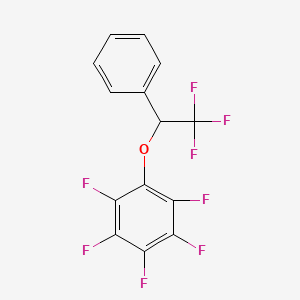
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene: is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both pentafluoro and trifluoro groups enhances its reactivity and stability, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene typically involves the reaction of pentafluorobenzene with 2,2,2-trifluoro-1-phenylethanol under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form. Industrial production also focuses on minimizing waste and optimizing the use of reagents to enhance the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions. Conditions may include the use of catalysts and specific solvents to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to carry out reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its fluorinated structure allows for easy detection and quantification in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Its stability and reactivity make it a suitable candidate for the development of new pharmaceuticals with improved efficacy and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Pentafluoroiodobenzene: Similar in structure but contains an iodine atom instead of the trifluoroethoxy group.
2,3,4,5,6-Pentafluorostyrene: Contains a vinyl group instead of the trifluoroethoxy group.
Pentafluoroaniline: Contains an amino group instead of the trifluoroethoxy group.
Uniqueness: 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene is unique due to the presence of both pentafluoro and trifluoro groups, which enhance its reactivity and stability. This combination of functional groups makes it distinct from other fluorinated aromatic compounds and valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H6F8O |
|---|---|
Poids moléculaire |
342.18 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene |
InChI |
InChI=1S/C14H6F8O/c15-7-8(16)10(18)12(11(19)9(7)17)23-13(14(20,21)22)6-4-2-1-3-5-6/h1-5,13H |
Clé InChI |
TWGQUWLOTCBPPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(F)(F)F)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


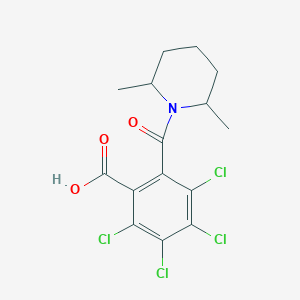
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)

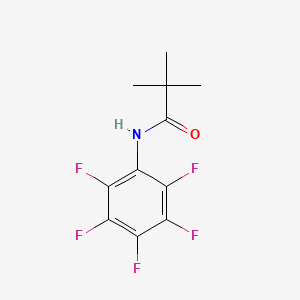
![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
![5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)
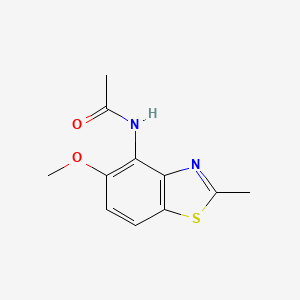
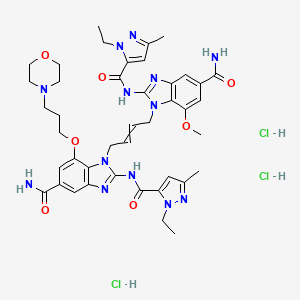
![4,4'-[3-(2-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)](/img/structure/B12468588.png)

![Ethyl 2-[[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propen-1-yl]amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B12468611.png)

